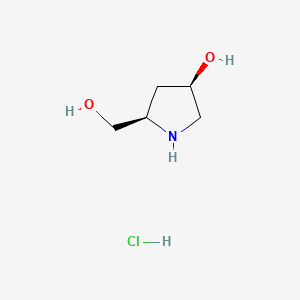

(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring with two distinct chiral centers at positions 3 and 5. The stereochemical designation (3R,5R) indicates the specific spatial arrangement of substituents around these asymmetric carbon atoms, which fundamentally determines the compound's biological activity and chemical reactivity. The pyrrolidine ring adopts a puckered conformation typical of saturated five-membered heterocycles, with the nitrogen atom serving as both a structural component and a protonation site in the hydrochloride salt form.

The hydroxymethyl group at position 5 extends from the ring in a specific spatial orientation dictated by the R-configuration at this carbon center. Similarly, the hydroxyl group at position 3 projects from the ring according to its R-stereochemical assignment. These substituents create a complex three-dimensional architecture that influences the molecule's ability to participate in hydrogen bonding interactions and determines its overall polarity and solubility characteristics. The presence of multiple hydroxyl groups provides opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly affects the compound's physical properties and crystal packing arrangements.

Computational studies have revealed that the pyrrolidine ring in this compound exhibits conformational flexibility, with the ring adopting envelope or twist conformations depending on the crystalline environment and intermolecular interactions. The nitrogen atom's protonation in the hydrochloride salt form introduces additional electrostatic considerations that influence the overall molecular geometry. The protonated nitrogen creates a positively charged center that attracts the chloride counterion and affects the spatial orientation of nearby functional groups through electrostatic repulsion and attraction effects.

The stereochemical configuration of this compound can be compared to related pyrrolidine derivatives to understand structure-activity relationships. For instance, the (3R,5S) diastereomer of 5-(hydroxymethyl)pyrrolidin-3-ol exhibits different physical and chemical properties due to the altered spatial arrangement of the hydroxyl group at position 3. This stereochemical difference demonstrates the critical importance of absolute configuration in determining molecular properties and biological activities.

X-ray Crystallographic Analysis of Pyrrolidine Derivatives

X-ray crystallographic studies of pyrrolidine derivatives, including compounds structurally related to this compound, have provided valuable insights into the solid-state structures and packing arrangements of these molecules. Crystal structure analysis of trans-4-hydroxy-L-proline hydrochloride, a closely related compound, revealed important structural features that can be extrapolated to understand the crystallographic behavior of the target compound. The crystal structure shows that hydrochloride salts of hydroxylated pyrrolidine derivatives typically crystallize in specific space groups that accommodate both the organic cation and the chloride anion in stable arrangements.

Crystallographic data for related compounds indicate that pyrrolidine-based hydrochlorides often adopt orthorhombic or monoclinic crystal systems. For example, studies on 1-tosyl-2-ethyl pyrrolidine demonstrated orthorhombic crystal symmetry with space group P2₁2₁2₁, providing a framework for understanding the crystallization behavior of similar pyrrolidine derivatives. The unit cell parameters and space group assignments for these compounds reflect the influence of intermolecular hydrogen bonding networks and van der Waals interactions in determining the overall crystal packing.

X-ray diffraction studies have revealed that the pyrrolidine ring in these compounds typically maintains its characteristic puckered conformation in the solid state. The ring pucker and the orientation of substituents are influenced by crystal packing forces and intermolecular interactions. In the case of 2-(tributylstannyl)pyrrolidine hydroiodide, anomalous dispersion X-ray analysis was used to determine the absolute configuration, demonstrating the power of crystallographic techniques in establishing stereochemical assignments for chiral pyrrolidine derivatives.

The crystallographic analysis of hydrogen bonding patterns in pyrrolidine derivatives shows that the protonated nitrogen atom serves as a strong hydrogen bond donor, forming interactions with chloride anions and other acceptor sites. Additionally, hydroxyl groups on the pyrrolidine ring participate in extensive hydrogen bonding networks that stabilize the crystal structure. These interactions create three-dimensional networks that contribute to the mechanical properties and stability of the crystalline material.

Advanced crystallographic techniques have been employed to study disorder and conformational flexibility in pyrrolidine derivatives. Some compounds exhibit dynamic disorder in their crystal structures, particularly in flexible alkyl substituents, which can complicate structure determination but provide insights into molecular motion in the solid state. Temperature-dependent crystallographic studies have also been conducted to understand thermal expansion and phase transitions in these materials.

Comparative Analysis of Diastereomeric Forms

The comparative analysis of diastereomeric forms of 5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride reveals significant differences in their physical, chemical, and biological properties. Diastereomers are stereoisomers that are not mirror images of each other, and they exhibit distinct characteristics despite having the same molecular formula and connectivity. The four possible stereoisomers of this compound - (3R,5R), (3R,5S), (3S,5R), and (3S,5S) - each possess unique three-dimensional structures that result in different properties and behaviors.

The (3R,5R) and (3S,5S) forms represent one enantiomeric pair, while the (3R,5S) and (3S,5R) forms constitute the other enantiomeric pair. Within each pair, the compounds are enantiomers and thus have identical physical properties in achiral environments but opposite optical rotations. However, the relationship between different pairs is diastereomeric, meaning they have different melting points, solubilities, spectroscopic properties, and biological activities.

Crystallographic studies comparing diastereomeric forms have shown that different stereoisomers often crystallize in different space groups or unit cell parameters. For example, the (3R,5S) diastereomer, also known as trans-4-hydroxyprolinol, has been characterized extensively and shows distinct crystal packing compared to other stereoisomers. The trans arrangement of hydroxyl groups in this diastereomer creates different hydrogen bonding opportunities compared to the cis arrangement found in other forms.

Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing between diastereomeric forms of pyrrolidine derivatives. The different spatial arrangements of substituents in diastereomers result in distinct chemical shift patterns and coupling constants in both proton and carbon-13 nuclear magnetic resonance spectra. These spectroscopic differences are particularly pronounced for protons on the pyrrolidine ring that are in close proximity to the stereogenic centers.

The biological activities of diastereomeric forms can vary dramatically, as demonstrated in studies of related pyrrolidine compounds used in pharmaceutical applications. For instance, research on prolinol-containing inhibitors showed that the attachment of prolinol groups to purine rings resulted in different inhibition constants depending on the stereochemical configuration. The study revealed that compounds with R-configuration at the attachment point generally showed lower inhibition constants compared to S-isomers, with differences ranging from 7-fold to 66-fold depending on the specific enzyme target.

Hydrogen Bonding Network in Hydrochloride Salts

The hydrogen bonding network in this compound represents a complex three-dimensional arrangement of donor and acceptor sites that fundamentally determines the compound's crystal structure and physical properties. Ionic hydrogen bonds in hydrochloride salts are particularly strong intermolecular forces, with bond strengths typically ranging from 5 to 35 kilocalories per mole, making them significantly stronger than conventional hydrogen bonds. The protonated nitrogen atom in the pyrrolidine ring serves as a primary hydrogen bond donor, forming strong interactions with the chloride anion and other electron-rich sites in the crystal lattice.

The hydroxyl groups present at positions 3 and 5 of the pyrrolidine ring, along with the hydroxymethyl substituent, create multiple hydrogen bonding opportunities that contribute to the overall stability of the crystal structure. These hydroxyl groups can function as both hydrogen bond donors and acceptors, participating in complex hydrogen bonding networks that extend throughout the crystal lattice. The specific geometric arrangements of these groups, determined by the stereochemical configuration, dictate the directionality and strength of hydrogen bonding interactions.

Studies of related pyrrolidine derivatives have revealed distinct hydrogen bonding motifs that commonly occur in these systems. For example, research on pyrrol-2-yl chloromethyl ketone derivatives showed that compounds containing nitrogen-hydrogen donor groups form different hydrogen bonding patterns compared to those with only carbon-hydrogen donors. The nitrogen-hydrogen to oxygen hydrogen bonds typically exhibit greater interaction energies and are more stable compared to carbon-hydrogen to oxygen or chlorine interactions.

The hydrogen bonding network in hydrochloride salts often exhibits characteristic ring motifs that can be described using graph set notation. Common patterns include R₂²(8) motifs, where eight ring atoms are linked through covalent and hydrogen bonds, and chain motifs such as C(5) that extend throughout the crystal structure. These motifs provide a systematic way to describe and compare hydrogen bonding patterns across different compounds and can help predict crystal packing arrangements.

Theoretical calculations have provided quantitative insights into the energetics and geometry of hydrogen bonding in pyrrolidine hydrochloride systems. Density functional theory studies at the ωB97XD/6-311++G(d,p) level have shown that systems featuring nitrogen-hydrogen to oxygen bonds have greater interaction energies compared to systems with carbon-hydrogen to oxygen or chlorine bonds. These calculations help explain the preferential formation of certain hydrogen bonding patterns and the relative stability of different crystal polymorphs.

The hydrogen bonding network also influences the solubility and dissolution behavior of the hydrochloride salt. Strong intermolecular hydrogen bonds in the crystal structure must be broken during the dissolution process, requiring energy input that affects the compound's solubility in various solvents. Understanding these hydrogen bonding patterns is crucial for predicting and optimizing the pharmaceutical properties of the compound, including its bioavailability and stability in different formulations.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Space Group | Key Hydrogen Bonding Features |

|---|---|---|---|---|

| This compound | C₅H₁₂ClNO₂ | 153.61 | Not determined | N⁺-H···Cl⁻, O-H···O, O-H···Cl⁻ |

| Trans-4-hydroxy-L-proline hydrochloride | C₅H₁₀ClNO₃ | 167.59 | Not specified | N⁺-H···Cl⁻, O-H···O, COOH···Cl⁻ |

| (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | C₅H₁₁NO₂ | 117.15 | Not specified | N-H···O, O-H···N, O-H···O |

| 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | C₅H₁₂ClNO₂ | 153.61 | Not determined | N⁺-H···Cl⁻, O-H···O multiple sites |

Properties

IUPAC Name |

(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHDMWJWUWKOFE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as a pyrrolidine derivative.

Hydroxymethylation: The precursor undergoes hydroxymethylation, introducing the hydroxymethyl group at the desired position.

Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of deoxy derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 478922-47-3)

- Molecular Formula: C₅H₁₂ClNO₂ (identical to the target compound).

- Molecular Weight : 153.61 g/mol.

- This compound is used in asymmetric synthesis and has distinct pharmacological profiles compared to the (3R,5R) isomer .

Alkyl-Substituted Derivatives

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride (CAS: 857651-11-7)

- Molecular Formula: C₅H₁₂ClNO.

- Molecular Weight : 137.61 g/mol.

- Key Difference : Replacement of the hydroxymethyl group with a methyl group reduces hydrophilicity. This derivative is simpler to synthesize but lacks the functional group diversity required for specific drug interactions .

(3R,5S)-5-Ethylpyrrolidin-3-ol Hydrochloride (CAS: 2089246-24-0)

Ether and Heterocyclic Analogues

(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1147110-59-5)

- Molecular Formula: C₆H₁₄ClNO₂.

- Molecular Weight : 167.63 g/mol.

- Key Difference : The hydroxymethyl group is replaced with a methoxymethyl group, improving metabolic stability by resisting oxidation. This modification is advantageous in prodrug design .

(3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride (CID: 91647527)

- Molecular Formula : C₈H₁₃N₃O₂.

- Molecular Weight : 199.21 g/mol.

- Key Difference : Incorporation of an oxadiazole ring introduces aromaticity and hydrogen-bonding capabilities, making it suitable for kinase inhibition and antimicrobial applications .

Biological Activity

(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molecular weight of approximately 117.15 g/mol. Its structure features a pyrrolidine ring substituted with hydroxymethyl and hydroxyl groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxymethyl and hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity through:

- Hydrogen bonding

- Electrostatic interactions

- Hydrophobic effects

These interactions are crucial for influencing various biochemical pathways, including neurotransmitter systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Enzyme Modulation : The compound has been used in studies investigating enzyme mechanisms, indicating its role in metabolic pathways .

- Antidepressant Potential : Preliminary findings suggest that it may influence neurotransmitter systems related to mood regulation, potentially offering benefits in treating anxiety and depression.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Neuroprotection : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neuroprotective strategies.

- Enzymatic Activity : Research has shown that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways .

- Binding Affinity Studies : Interaction studies revealed that this compound binds to various protein targets with significant affinity, highlighting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple cyclic amine | Limited biological activity |

| Hydroxymethylpyrrolidine | Hydroxymethyl group only | Reduced neuroprotective effects |

| Pyrrolidin-3-ol | Hydroxyl group only | Moderate biological activity |

| This compound | Both hydroxymethyl and hydroxyl groups | Enhanced neuroprotective and enzymatic activity |

The presence of both hydroxymethyl and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological profile compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : Use chiral starting materials or catalysts to control stereochemistry during ring closure. Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent undesired side reactions. Purification via recrystallization or chiral HPLC improves enantiomeric excess. For example, Vernakalant Hydrochloride synthesis employs stereoselective cyclohexyl-pyrrolidine coupling, emphasizing the importance of chiral intermediates .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR verify stereochemistry and functional groups (e.g., hydroxymethyl and pyrrolidine protons).

- HPLC : Reverse-phase or chiral chromatography detects diastereomeric impurities (e.g., using C18 columns with UV detection at 206–254 nm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight ([M+H]+ expected at ~178.6 amu for the free base).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-dry hygroscopic samples under vacuum to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can predict degradation pathways .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Standardized Assays : Use recombinant enzymes (e.g., α-mannosidase I) under controlled pH, temperature, and cofactor conditions.

- Dose-Response Curves : Calculate IC50 values with triplicate measurements to minimize variability.

- Structural Analysis : Co-crystallization or molecular docking (e.g., using MOE software) identifies binding interactions, explaining discrepancies between in vitro and cellular assays .

Q. How can diastereomeric impurities be minimized during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Employ dynamic kinetic resolution with palladium catalysts or enzymatic methods (e.g., lipases).

- Crystallization-Induced Asymmetric Transformation : Use solvents like ethanol/water mixtures to selectively crystallize the desired enantiomer.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~-1.2), permeability (Caco-2 model), and metabolic stability.

- Molecular Dynamics (MD) Simulations : Assess membrane penetration using lipid bilayer models (e.g., GROMACS).

- Quantum Mechanics (QM) : Calculate pKa values for the hydroxyl and amine groups to predict ionization states in physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Phase Solubility Studies : Use shake-flask method with HPLC quantification across pH 1–10.

- Co-solvency Approach : Test binary solvent systems (e.g., DMSO/water) to identify optimal solubility profiles.

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution to distinguish intrinsic vs. kinetic solubility discrepancies .

Q. What strategies validate the stereochemical integrity of the compound under harsh reaction conditions?

- Methodological Answer :

- Chiral Stability Testing : Expose the compound to elevated temperatures (80–100°C) and acidic/basic conditions (pH 2–12), followed by chiral HPLC analysis.

- X-ray Crystallography : Resolve crystal structures before and after stress testing to confirm retention of (3R,5R) configuration .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.